molecular formula C18H16ClN3O2S B2578449 N-(2-chlorophenyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide CAS No. 1396626-19-9

N-(2-chlorophenyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide

Cat. No.: B2578449
CAS No.: 1396626-19-9
M. Wt: 373.86
InChI Key: VQFZMVVVMSWRLE-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a benzothiazole moiety, and an azetidine ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzoyl chloride and an appropriate amine.

    Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Coupling of the Benzothiazole and Azetidine Moieties: The final step involves the coupling of the benzothiazole and azetidine moieties through an esterification or amidation reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

N-(2-chlorophenyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide can be compared with other similar compounds, such as:

    N-(2-chlorophenyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.

    N-(2-chlorophenyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-sulfonamide: This compound contains a sulfonamide group instead of a carboxamide group.

    N-(2-chlorophenyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-phosphonate: This compound has a phosphonate group instead of a carboxamide group.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-11-5-4-8-15-16(11)21-18(25-15)24-12-9-22(10-12)17(23)20-14-7-3-2-6-13(14)19/h2-8,12H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFZMVVVMSWRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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